![molecular formula C17H25N3O2 B1399188 1-[4-(4-Piperazin-1-yl-phenoxy)-piperidin-1-yl]-ethanone CAS No. 1361116-33-7](/img/structure/B1399188.png)
1-[4-(4-Piperazin-1-yl-phenoxy)-piperidin-1-yl]-ethanone
Overview
Description
1-(4-(4-Piperazin-1-yl-phenoxy)-piperidin-1-yl]-ethanone, also known as 4-phenoxy-4-(1-piperazinyl)piperidine, is a synthetic organic compound that has been used in scientific research for a variety of applications. This compound is a derivative of the piperidine class of compounds and is structurally similar to other compounds in this class.
Scientific Research Applications
Wound Healing Potential
1-[4-(4-Piperazin-1-yl-phenoxy)-piperidin-1-yl]-ethanone derivatives have demonstrated significant wound healing properties. In particular, certain derivatives exhibited faster epithelialization and increased tensile strength of incision wounds in animal models, suggesting potential for topical treatments in wound management (Vinaya et al., 2009).
Antileukemic Activity
Certain derivatives of this compound have shown promising antileukemic activity against human leukemic cell lines. Compounds with specific functional groups demonstrated significant in vitro potency, indicating potential for developing new antileukemic agents (Vinaya et al., 2012).
Antibacterial Properties
Derivatives of 1-[4-(4-Piperazin-1-yl-phenoxy)-piperidin-1-yl]-ethanone have been synthesized and evaluated for their antibacterial activities. Several compounds showed potent inhibitory activity against both Gram-positive and Gram-negative bacteria, suggesting a role in developing new antibacterial agents (Vinaya et al., 2008).
Neuroprotective Activities
Recent studies indicate that certain derivatives containing a benzylpiperazine moiety exhibit significant neuroprotective activities, both in vitro and in vivo. These compounds have shown protective effects against oxidative stress and cerebral ischemia, highlighting their potential in treating neurological conditions (Gao et al., 2022).
Antifungal and Antimicrobial Efficacy
Compounds derived from 1-[4-(4-Piperazin-1-yl-phenoxy)-piperidin-1-yl]-ethanone have exhibited remarkable and broad-spectrum antimicrobial efficacy against various strains, including significant antifungal activity. This suggests their use in developing new antimicrobial drugs (Gan et al., 2010).
properties
IUPAC Name |
1-[4-(4-piperazin-1-ylphenoxy)piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-14(21)19-10-6-17(7-11-19)22-16-4-2-15(3-5-16)20-12-8-18-9-13-20/h2-5,17-18H,6-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGDUUXWZZPYSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=CC=C(C=C2)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Piperazin-1-yl-phenoxy)-piperidin-1-yl]-ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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